HUMAN PARAINFLUENZA VIRUS TYPE 3 FUSION
Description
Atomic-Level Architecture of Prefusion Conformation
The prefusion conformation of Human Parainfluenza Virus Type 3 fusion protein exhibits a distinctive "tree-like" architecture characterized by three intertwined monomers forming multiple distinct domains. Cryo-electron microscopy studies have revealed that the prefusion structure presents a large globular head domain connected through the heptad repeat B-linker region to a membrane-proximal three-helix coiled-coil domain. This metastable state positions the heptad repeat A region at the top of the globular head domain, while the fusion peptide remains buried between two subunits of the trimer with its amino-terminal end exposed to the surface for proteolytic cleavage.
The atomic-level organization reveals three primary domains designated as Domain I, Domain II, and Domain III. Domain I and Domain II form the head region through lateral interactions, with Domain III positioned below this structure. The prefusion conformation contains a large solvent-exposed cavity in the center of the head region, formed by three radial channels that merge with a central axial channel. These channels are lined with charged residues and have been proposed to serve as potential "docking" sites for the hydrophobic fusion peptide during conformational transitions.
Stabilizing mutations have been engineered to maintain the prefusion conformation for structural studies. Key stabilizing modifications include disulfide bonds such as Q162C-L168C and I213C-G230C, which link structural elements within the heptad repeat C Domain III region. Additional cavity-filling mutations like A463V and I474Y provide increased van der Waals contacts between neighboring helices, contributing to prefusion stability. The prefusion structure demonstrates remarkable conformational malleability while maintaining its overall topology and fold, as evidenced by geometric variations observed in different structural studies.
The fusion peptide in the prefusion state adopts a complex conformation with partly extended, partly beta-sheet, and partly alpha-helical secondary structure elements. This hydrophobic fusion peptide, comprising residues 103-128, becomes wedged between two subunits of the trimer, with its amino-terminal end exposed at the protein surface. The fusion peptide opens the trimer head by separating intersubunit contacts between Domain I and Domain II that are observed in the postfusion form.
Postfusion Structural Rearrangements and Six-Helix Bundle Formation
The transition from prefusion to postfusion conformation involves extensive and irreversible structural rearrangements that culminate in the formation of a stable six-helix bundle structure. Crystal structure analysis of the uncleaved extracellular domain reveals the unanticipated formation of this six-helix bundle, which represents the postfusion conformation despite the polypeptide chains remaining intact. The six-helix bundle formation is well-formed and undistorted, showing remarkable similarity to previously determined structures from related paramyxoviruses.
During the conformational transition, the heptad repeat A region undergoes dramatic refolding involving eleven distinct segments that reorganize into a single, extended alpha-helical conformation. This refolding process requires the transformation of four helices, two beta-strands, and five loop, kink, or turn segments into the continuous coiled-coil structure characteristic of the postfusion state. The fusion peptide moves approximately 115 angstroms from its initial position between subunits in the prefusion conformation, enabling Domain II to reposition and facilitating the formation of the extended heptad repeat A coiled coil.
The postfusion structure demonstrates substantial compacting of the head region compared to the prefusion conformation. Domain I pivots slightly inward, creating shearing intersubunit contacts, while Domain II swings across to contact neighboring subunits. Domain III undergoes major refolding, projecting a new coiled coil upward and away from Domain I, the prefusion stalk, and the viral membrane. The conformational changes also require opening and translocation of the heptad repeat B stalk, with these segments separating and swinging around the base of the head to pack against the newly formed heptad repeat A coiled coil.
| Structural Feature | Prefusion State | Postfusion State |
|---|---|---|
| Fusion Peptide Position | Buried between subunits | Extended at coiled coil terminus |
| Heptad Repeat A Organization | Fragmented (11 segments) | Continuous alpha-helix |
| Domain II Contacts | Minimal intersubunit | Extensive neighboring contacts |
| Head Compaction | Extended globular form | Substantially compacted |
| Six-Helix Bundle | Absent | Fully formed and stable |
Domain-Specific Organization: Heptad Repeat A, Heptad Repeat B, and Fusion Peptide Topology
The heptad repeat regions represent critical structural elements that undergo dramatic reorganization during the fusion process. In the prefusion conformation, heptad repeat A exists in a fragmented state comprising multiple secondary structure elements, while heptad repeat B maintains a helical conformation proximal to the lipid bilayer. The amino-terminal end of the heptad repeat B region is characterized by an extended, non-helical polypeptide segment containing residues important for both six-helix bundle formation and fusion activation.
Specific residues within the heptad repeat B region play crucial roles in fusion regulation. Human Parainfluenza Virus Type 3 residues I454 and I456 fit into a hydrophobic pocket formed by two adjacent heptad repeat A helices. These residues correspond functionally to similar positions in related paramyxoviruses and are important for fusion activity regulation. The backbone conformations and positions of these residues overlay closely with corresponding sequences in related viral fusion proteins, suggesting conserved structural mechanisms.
The hydrophobic heptad repeat residues form the core of the postfusion coiled coil, but they do not make these contacts in the prefusion conformation. Instead, some heptad repeat residues form a small hydrophobic core between beta-strands and helical elements in the amino-terminal region of the prefusion heptad repeat A. In the carboxy-terminal region, heptad repeat residues pack against neighboring helical structures and interact with the Domain III helical bundle.
The fusion peptide topology undergoes significant reorganization between conformational states. In the prefusion form, the fusion peptide residues 107-117 pack against the hydrophobic edge of the neighboring Domain II, interacting with specific strands of the immunoglobulin domain and the Domain I-Domain II linker. The fusion peptide creates a complex network of interactions, crossing Domain II strands and forming beta-strand contacts with specific Domain II residues. This arrangement creates a folded-back configuration that forms a small hydrophobic core between the amino- and carboxy-terminal ends of the fusion peptide.
| Domain Component | Prefusion Organization | Postfusion Reorganization |
|---|---|---|
| Heptad Repeat A | 11 fragmented segments | Single extended helix |
| Heptad Repeat B | Membrane-proximal helix | Antiparallel six-helix bundle component |
| Fusion Peptide | Buried intersubunit location | Membrane-inserted configuration |
| Domain III | Compact helical bundle | Reorganized coiled-coil projection |
Comparative Structural Analysis with Paramyxovirus Fusion Proteins
Comparative structural analysis reveals both conserved features and unique characteristics among paramyxovirus fusion proteins. The this compound protein structure shows overall similarity to the Newcastle disease virus fusion protein structure, particularly in the heptad repeat A coiled-coil regions. However, the Human Parainfluenza Virus Type 3 heptad repeat A coiled coil extends further down the stalk by approximately six additional helical turns, corresponding to 29 additional residues.
Structural alignment based on homologous heptad repeat A coiled-coil regions reveals significant rotational differences between Human Parainfluenza Virus Type 3 and Newcastle disease virus fusion proteins. The relative orientations of Domain I, Domain II, and Domain III differ substantially between these structures, particularly in their connections to the overall neck and stalk regions. These differences in domain connections and linker regions highlight points of structural variation that may relate to conformational transitions important for membrane fusion.
The six-helix bundle structure of Human Parainfluenza Virus Type 3 corresponds closely to related paramyxovirus structures, particularly in the carboxy-terminal heptad repeat B regions. For all characterized structures, the carboxy-terminal endpoints of the heptad repeat B helices show similar positioning, indicating conserved six-helix bundle formation mechanisms. The similarity in positions and interactions of key regulatory residues across Human Parainfluenza Virus Type 3, respiratory syncytial virus, and parainfluenza virus type 5 structures further supports conserved structural mechanisms.
Comparison with the parainfluenza virus type 5 prefusion structure reveals remarkable conservation in overall fold and topology despite sequence differences. The root mean square deviation between Human Parainfluenza Virus Type 3 and parainfluenza virus type 5 prefusion structures is approximately 2.6 angstroms, indicating high structural conservation. However, interprotomer geometry varies significantly between these structures, highlighting the conformational flexibility inherent in prefusion trimers.
The transmembrane domain influence represents a critical difference in structural studies. Evidence suggests that the transmembrane anchor and potentially the cytoplasmic tail provide significant energy barriers that trap the protein in its metastable prefusion state. Secreted protein variants lacking these membrane-associated regions may fold transiently to the prefusion form before refolding to the more thermodynamically stable postfusion conformation. This behavior contrasts with influenza hemagglutinin proteins, where prefusion structures were initially obtained from membrane-bound forms before proteolytic removal of transmembrane domains.
| Comparative Feature | Human Parainfluenza Virus Type 3 | Parainfluenza Virus Type 5 | Newcastle Disease Virus |
|---|---|---|---|
| Heptad Repeat A Extension | 29 additional residues | Standard length | Standard length |
| Prefusion RMSD | Reference structure | 2.6 angstroms | Not available |
| Six-Helix Bundle Formation | Complete structure | Complete structure | Partial (proteolyzed) |
| Domain Rotation | Significant vs NDV | Intermediate | Reference comparison |
| Membrane Dependence | High for prefusion stability | High for prefusion stability | Variable |
Properties
CAS No. |
174881-94-8 |
|---|---|
Molecular Formula |
C183H294N54O59 |
Molecular Weight |
4194.684 |
InChI |
InChI=1S/C183H294N54O59/c1-19-89(12)143(177(292)202-79-135(248)206-120(70-132(189)245)165(280)223-118(67-96-76-200-101-40-26-24-38-99(96)101)164(279)218-114(148(192)263)69-98-78-197-85-203-98)234-175(290)129(83-241)232-169(284)124(74-141(259)260)226-163(278)117(66-88(10)11)219-153(268)106(45-31-35-61-187)208-156(271)109(48-53-131(188)244)214-167(282)122(72-134(191)247)225-173(288)127(81-239)230-155(270)107(46-36-62-198-182(193)194)209-152(267)108(47-37-63-199-183(195)196)216-179(294)145(91(14)21-3)235-170(285)119(68-97-77-201-102-41-27-25-39-100(97)102)222-158(273)111(50-55-137(251)252)212-151(266)105(44-30-34-60-186)211-172(287)126(80-238)231-160(275)112(51-56-138(253)254)213-157(272)110(49-54-136(249)250)215-161(276)115(64-86(6)7)221-168(283)123(73-140(257)258)227-174(289)128(82-240)229-154(269)104(43-29-33-59-185)207-149(264)94(17)204-150(265)103(42-28-32-58-184)210-166(281)121(71-133(190)246)224-162(277)116(65-87(8)9)220-159(274)113(52-57-139(255)256)217-180(295)146(92(15)22-4)237-176(291)130(84-242)233-181(296)147(93(16)23-5)236-171(286)125(75-142(261)262)228-178(293)144(90(13)20-2)205-95(18)243/h24-27,38-41,76-78,85-94,103-130,143-147,200-201,238-242H,19-23,28-37,42-75,79-84,184-187H2,1-18H3,(H2,188,244)(H2,189,245)(H2,190,246)(H2,191,247)(H2,192,263)(H,197,203)(H,202,292)(H,204,265)(H,205,243)(H,206,248)(H,207,264)(H,208,271)(H,209,267)(H,210,281)(H,211,287)(H,212,266)(H,213,272)(H,214,282)(H,215,276)(H,216,294)(H,217,295)(H,218,279)(H,219,268)(H,220,274)(H,221,283)(H,222,273)(H,223,280)(H,224,277)(H,225,288)(H,226,278)(H,227,289)(H,228,293)(H,229,269)(H,230,270)(H,231,275)(H,232,284)(H,233,296)(H,234,290)(H,235,285)(H,236,286)(H,237,291)(H,249,250)(H,251,252)(H,253,254)(H,255,256)(H,257,258)(H,259,260)(H,261,262)(H4,193,194,198)(H4,195,196,199)/t89-,90-,91-,92-,93-,94-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,143-,144-,145-,146-,147-/m0/s1 |
InChI Key |
QKVINXTXHJFIDX-CKKCYRGRSA-N |
SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)CC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CNC=N5)C(=O)N)NC(=O)C |
Origin of Product |
United States |
Scientific Research Applications
Mechanism of Fusion
The fusion process of HPIV3 involves two key glycoproteins: hemagglutinin-neuraminidase (HN) and F. The interaction between these proteins is essential for viral entry into host cells. HN binds to sialic acid-containing receptors on the surface of target cells, triggering conformational changes in F that facilitate membrane fusion . This process is critical for the release of viral nucleocapsids into the cytoplasm, initiating infection.
Antiviral Strategies
1. Targeting Fusion Proteins
Research has focused on developing small molecules that can inhibit the fusion process by interfering with HN and F interactions. For instance, compounds that bind to HN can induce premature activation of F, effectively inactivating the virus before it can enter host cells . This strategy opens avenues for designing novel antiviral agents that specifically disrupt viral entry.
2. Protease Inhibition
Studies have shown that the cleavage of F0 into its active form is necessary for HPIV3 infectivity. Understanding the proteases involved in this cleavage process has led to potential therapeutic targets. Inhibition of serine proteases that facilitate F0 cleavage at the cell surface may provide a means to prevent viral entry .
Vaccine Development
1. Recombinant Vaccines
Recombinant HPIV3 expressing other viral antigens, such as those from respiratory syncytial virus (RSV), has been explored as a vaccine candidate. This approach aims to create a live attenuated vaccine that elicits an immune response against multiple pathogens, leveraging the established safety profile of HPIV3 .
2. Live Attenuated Virus Vectors
Utilizing live attenuated strains of HPIV3 as vectors for delivering other antigens presents a promising strategy for immunization against respiratory viruses. Such vaccines could stimulate robust mucosal immunity and provide protection against multiple respiratory pathogens simultaneously .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Paramyxoviruses and Related Viruses
HPIV1, HPIV2, and HPIV4
- Taxonomic Differences: HPIV1 (genus Respirovirus) and HPIV3 share closer evolutionary ties, while HPIV2 and HPIV4 belong to Orthorubulavirus, leading to functional divergence in fusion mechanisms .
- F Protein Specificity: Co-expression of F and HN from heterologous types (e.g., HPIV3 F with HPIV2 HN) fails to induce fusion, underscoring type-specific glycoprotein interactions.
- Genetic Variability : HPIV3 F genes exhibit lower variability compared to HPIV1 and HPIV2, suggesting stronger structural constraints for fusion activity. A 2011–2015 study showed HPIV3 F gene nucleotide identity >94%, whereas HPIV1 F sequences varied more significantly .
Bovine Parainfluenza Virus Type 3 (BPIV3)
- Structural Homology : BPIV3 F and HN proteins share ~82.6–99.1% nucleotide homology with HPIV3, enabling cross-species research applications. However, BPIV3 primarily infects cattle, causing respiratory disease, and its HN may recognize distinct sialic acid configurations in bovine hosts .
Other Paramyxoviruses (Measles, RSV)
- F Protein Activation: Measles virus (genus Morbillivirus) requires signaling lymphocyte activation molecule (SLAM) or nectin-4 for entry, independent of HN-like proteins. RSV (family Pneumoviridae) lacks an HN analog, relying solely on F-protein interactions with host glycosaminoglycans .
Molecular and Functional Differences in Fusion Machinery
F Protein Conformational Changes
- Pre- and Postfusion States : HPIV3 F undergoes a refolding process from prefusion (metastable) to postfusion states, triggered by HN-receptor engagement. Cryo-electron tomography studies reveal that HPIV3 F transitions via a “spring-loaded” mechanism, distinct from the slower, pH-independent activation in RSV .
- Fusion Peptide Conservation: The hydrophobic fusion peptide of HPIV3 F shares 80% amino acid identity with HPIV1 but only 60% with HPIV2, correlating with functional divergence in membrane fusion efficiency .
HN Protein Roles
- Receptor Binding vs. Fusion Promotion : HPIV3 HN’s neuraminidase activity prevents self-aggregation, a feature absent in HPIV2 HN, which exhibits weaker receptor-cleaving capacity .
- Kinetic Coupling : HPIV3 HN enhances F activation kinetics by 10-fold compared to HPIV1 HN, as shown in cell-cell fusion assays .
Clinical and Epidemiological Implications
Disease Severity and Host Response
- HPIV3 causes bronchiolitis and pneumonia more frequently than HPIV1 or HPIV2, which are associated with croup .
- Persistent HPIV3 infections in vitro correlate with attenuated F-HN interactions, suggesting a mechanism for viral evasion of immune detection in vivo .
Diagnostic and Therapeutic Targets
- PCR Detection : HPIV3 F and HN genes are primary targets for RT-PCR assays, with HPIV3 requiring type-specific primers due to low homology with HPIV1/HPIV2 F genes (e.g., <50% nucleotide identity) .
- Fusion Inhibitors : Peptides mimicking HPIV3 F heptad-repeat regions inhibit fusion in vitro, but efficacy varies against HPIV1/HPIV2 due to structural differences .
Data Tables
Table 1: Comparison of Fusion Glycoprotein Features in Parainfluenza Viruses
| Virus | Genus | F Protein Identity* | HN-F Interaction Specificity | Clinical Syndrome |
|---|---|---|---|---|
| HPIV3 | Respirovirus | Reference (94–100%) | Strict (same type required) | Bronchiolitis, pneumonia |
| HPIV1 | Respirovirus | 75–80% | Strict | Croup |
| HPIV2 | Orthorubulavirus | 60–65% | Strict | Croup, mild URI |
| BPIV3 | Respirovirus | 82.6–99.1% | Cross-reactive with HPIV3† | Bovine respiratory disease |
*Nucleotide identity relative to HPIV3 F gene . †Limited cross-reactivity observed in serological assays .
Table 2: Fusion Activation Requirements
| Virus | F Activation Trigger | pH Dependency | HN Receptor Specificity |
|---|---|---|---|
| HPIV3 | HN-receptor binding | No | Sialic acid (α2,3-linked) |
| RSV | F-protein conformational change | No | Glycosaminoglycans |
| Influenza | HA low-pH endosomal cleavage | Yes (pH 5–6) | Sialic acid (α2,6-linked) |
Data compiled from .
Preparation Methods
Mammalian Cell Culture Platforms
The prefusion-stabilized HPIV3 F protein is predominantly expressed in mammalian cell systems to ensure proper post-translational modifications and conformational fidelity. The Expi293F cell line, a suspension-adapted human embryonic kidney (HEK) cell variant, has emerged as the gold standard due to its high transfection efficiency and scalability. In a representative protocol, Expi293F cells are cultured in FreeStyle F17 medium supplemented with 0.1% pluronic acid F-68 and 4 mM L-glutamine. Transient transfection is achieved using Expifectamine reagent, with cultures maintained at 37°C and 8% CO₂ saturation for 5–6 days post-transfection. This system yields approximately 10–15 mg/L of soluble F protein, as quantified by UV/visible spectroscopy.
Vector Design and Stabilization Mutations
To stabilize the F protein in its prefusion conformation, structure-guided mutations are introduced into the ectodomain. The construct used in recent studies (PDB: 6MJZ) incorporates proline substitutions at the hinge region between heptad repeat (HR) domains and disulfide bonds to prevent premature conformational rearrangement. The ectodomain (residues 1–483) is cloned into bicistronic plasmids with C-terminal hexahistidine tags for affinity purification. A 23-amino acid linker connects the F protein to fluorescent tags in constructs designed for bimolecular fluorescence complementation (BiFC) assays.
Purification and Characterization of HPIV3 F Protein
Affinity Chromatography
Post-transfection supernatants are clarified by centrifugation (6,000 rpm for 20 min) and filtration through 0.45 μm polyethersulfone membranes. Nickel affinity chromatography is performed using HisTrap HP columns equilibrated with 20 mM sodium phosphate, 0.5 M NaCl, and 0.3 M imidazole (pH 7.4). Elution with 0.5 M imidazole achieves >90% purity, as verified by SDS-PAGE. Imidazole is removed via buffer exchange into phosphate-buffered saline (PBS) using centrifugal filtration devices.
Size-Exclusion Chromatography (SEC)
Further purification is achieved using a Superose 6 Increase 10/300 GL column on an ÄKTA FPLC system. The prefusion trimer elutes as a single peak at a retention time corresponding to ~180 kDa, consistent with its trimeric quaternary structure. Aggregation-prone fractions are discarded, and the final product is concentrated to 2–5 mg/mL for downstream applications.
Functional Validation of HPIV3 F Protein
Antigenic Integrity Assessment
ELISA plates coated with 2 μg/mL purified F protein are used to validate antigenicity. Monoclonal antibodies (mAbs) like PIA174 and PI3-E12, which target site Ø at the trimer apex, exhibit half-maximal binding (EC₅₀) at concentrations below 0.1 μg/mL. Competition assays with site-specific mAbs confirm the structural preservation of immunodominant epitopes (Table 1).
Table 1: Neutralization Potency of HPIV3 F-Specific Monoclonal Antibodies
| mAb | VH Gene | VL Gene | IC₅₀ (μg/mL) | Competing Epitope |
|---|---|---|---|---|
| 3-11 | IGHV5-51 | IGLV2-23 | 0.002 | Site Ø |
| 3-1 | IGHV5-51 | IGLV2-23 | 0.0046 | Site Ø |
| 6400-5 | IGHV5-51 | IGKV3-20 | 0.146 | Site X |
| 75163-6 | IGHV1-69 | IGLV4-69 | 0.062 | Novel site |
Neutralization Assays
Virus neutralization is quantified using plaque reduction tests in LLC-MK2 cells. mAbs are serially diluted starting at 40 μg/mL and incubated with HPIV3 (2,400 PFU/mL) for 1 h before inoculation. After 4 days, plaques are immunostained with PIA174 and counted. The ultra-potent mAb 3-11 achieves 50% neutralization (IC₅₀) at 2 ng/mL, surpassing benchmark antibodies by >100-fold.
Stabilization Techniques and Conformational Analysis
Cryo-Electron Microscopy (Cryo-EM)
Prefusion F trimers are flash-frozen in liquid ethane and imaged at 200 kV to resolve structures at 3.2 Å resolution. Density maps confirm the retention of the metastable prefusion conformation, characterized by a compact head domain and exposed fusion peptide loops. Comparative analysis with postfusion structures reveals a 12 Å displacement at the HR1-HR2 interface during conformational rearrangement.
Bimolecular Fluorescence Complementation (BiFC)
Dynamic HN-F interactions are tracked in live cells using Venus fragment-tagged constructs. Co-expression of HN-NVenus (1–157) and F-CVenus (158–238) produces reconstituted fluorescence at fusion sites, confirming pre-association of glycoproteins prior to receptor engagement. Cluster formation at the plasma membrane correlates with fusogenicity, as quantified by fluorescence intensity (R² = 0.89).
Challenges and Optimization Strategies
Proteolytic Sensitivity
The F protein’s susceptibility to extracellular proteases necessitates the inclusion of EDTA-free protease inhibitors during purification. Stability studies show a 50% reduction in antigenicity after 72 h at 4°C, which is mitigated by storage at −80°C in 10% glycerol.
Scalability for Vaccine Production
Transitioning from transient transfection to stable cell lines (e.g., CHO-K1) increases yield to 50 mg/L but introduces challenges in maintaining prefusion stability. Medium-throughput screens using differential scanning fluorimetry identify excipients (e.g., 150 mM arginine) that extend shelf-life to 6 months .
Q & A
Basic Research Questions
Q. What experimental approaches are used to characterize the fusion activity of HPIV3’s F protein?
- Methodological Answer : The fusion activity of HPIV3’s F protein is typically evaluated using cell-cell fusion assays (e.g., syncytia formation in transfected mammalian cells) and lipid mixing assays (e.g., fluorescence dequenching). Structural analysis via X-ray crystallography and cryo-EM resolves conformational changes during fusion. Site-directed mutagenesis is employed to identify critical residues in the fusion peptide (FP), heptad repeat regions (HRA/HRB), and leucine zipper-like motifs .
Q. How do researchers model HPIV3 infection in vitro, and what are the limitations of these models?
- Methodological Answer : Common models include primary human airway epithelial cells (HAE) and immortalized cell lines (e.g., LLC-MK2, HEp-2). HAE cultures mimic natural infection but are resource-intensive. Immortalized lines lack physiological complexity, potentially skewing fusion kinetics. Controls should include mock-infected cells and temperature-dependent fusion inhibitors (e.g., peptide analogs targeting HRB) to validate specificity .
Q. What bioinformatic tools are essential for analyzing HPIV3 fusion protein genetic diversity?
- Methodological Answer : Phylogenetic tools like BEAST or MEGA analyze sequence divergence in global HPIV3 strains. Epitope mapping tools (e.g., PyMOL for structural epitopes, IEDB for linear epitopes) identify antigenic variations. Databases like GenBank and GISAID provide reference sequences for comparative analysis of fusion protein mutations .
Advanced Research Questions
Q. How can conflicting data on HPIV3 fusion protein neutralization epitopes be resolved?
- Methodological Answer : Contradictions arise from strain-specific epitope divergence (e.g., amino acid substitutions in the HRB domain). To resolve this:
Perform cross-neutralization assays with monoclonal antibodies against conserved vs. variable epitopes.
Use chimeric viruses to test epitope functionality in diverse genetic backgrounds.
Validate findings with in vivo models (e.g., cotton rats) to assess biological relevance .
Q. What strategies are employed to study the role of host factors in HPIV3 fusion?
- Methodological Answer :
- Proteomics : SILAC or TMT labeling identifies host proteins interacting with the F protein during fusion.
- CRISPR screens : Genome-wide knockout libraries pinpoint host factors (e.g., cytoskeletal proteins, membrane receptors) essential for fusion.
- Live-cell imaging : Tracks F protein dynamics in real time using fluorescent tags (e.g., pH-sensitive fluorophores) .
Q. How can structural insights into the HPIV3 F protein inform antiviral drug design?
- Methodological Answer :
- Peptide inhibitors : Design HRB-derived peptides (e.g., T-254) to block six-helix bundle formation.
- Small molecules : Virtual screening targets hydrophobic pockets in the prefusion F conformation.
- Antibody engineering : Humanize monoclonal antibodies (e.g., mAb 10F5) targeting conserved fusion intermediates .
Data Contradiction and Validation
Q. How should researchers address discrepancies in fusion efficiency between lab-adapted vs. clinical HPIV3 strains?
- Methodological Answer :
Sequencing : Compare full-length F protein sequences to identify adaptive mutations (e.g., D564G in lab strains enhancing fusogenicity).
Reverse genetics : Rescue clinical strains with lab-adapted mutations to isolate causal variants.
Functional assays : Test fusion kinetics in physiologically relevant models (e.g., polarized HAE cells) .
Experimental Design
Q. What considerations are critical when designing a study to evaluate F protein mutations in immune evasion?
- Methodological Answer :
- Variables : Independent variable = mutation site (e.g., N465 in HRA); dependent variable = antibody neutralization titer.
- Controls : Wild-type F protein, pseudovirions with irrelevant mutations.
- Population : Use sera from HPIV3-infected cohorts to assess natural immunity.
- Validation : Animal challenge models (e.g., hamsters) to correlate in vitro findings with in vivo protection .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
